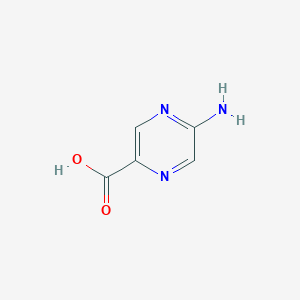![molecular formula C15H18N6O B112674 6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 492457-03-1](/img/structure/B112674.png)
6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a pyrazole ring, and a pyrano ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown promise in antiviral research due to its structural similarity to other heterocyclic compounds that exhibit antiviral properties . Its potential to inhibit viral replication makes it a candidate for further study in the development of new antiviral drugs.
Anticancer Activity
The pyrazole moiety, a core structure within this compound, is known to possess anticancer activities . Research into this compound could lead to the development of novel anticancer agents, particularly targeting specific pathways involved in tumor growth and metastasis.
Anti-inflammatory Applications
Compounds with a pyrazole core are often explored for their anti-inflammatory properties . This compound could be used in the synthesis of new medications aimed at treating inflammatory diseases, potentially offering improved efficacy or reduced side effects compared to current treatments.
Antimicrobial Properties
The structural features of this compound suggest it may have applications in combating bacterial infections . Its potential as a bactericidal or bacteriostatic agent could be explored, contributing to the fight against antibiotic-resistant strains of bacteria.
Enzyme Inhibition
Research into enzyme inhibitors is a significant field of study, and this compound’s unique structure could make it a valuable tool in the design of inhibitors that target specific enzymes involved in disease processes .
Coordination Chemistry
Due to the presence of multiple nitrogen atoms, this compound could serve as a ligand in coordination chemistry, forming complexes with various metals. These complexes might have applications ranging from catalysis to materials science .
Wirkmechanismus
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to have a broad range of targets due to their diverse pharmacological effects . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
These can include inhibitory or stimulatory interactions, competitive or non-competitive binding, and other types of enzymatic or receptor modulation .
Biochemical Pathways
For instance, imidazole derivatives have been reported to show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and are often well-absorbed and distributed in the body .
Result of Action
Similar compounds have been reported to have potent antileishmanial and antimalarial activities . They have also been reported to show inhibitory activity against Mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
6-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-5-21-9(4)11(8(3)20-21)13-10(6-16)14(17)22-15-12(13)7(2)18-19-15/h13H,5,17H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINARXJUHIUTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)




![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)







